molecular formula C8H9N B14205011 Oct-7-EN-5-ynenitrile CAS No. 820964-75-8

Oct-7-EN-5-ynenitrile

Cat. No.: B14205011
CAS No.: 820964-75-8
M. Wt: 119.16 g/mol
InChI Key: QUSBOLAAMMLMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oct-7-EN-5-ynenitrile is an organic compound characterized by the presence of both an alkyne and a nitrile functional group. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions, making it valuable in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oct-7-EN-5-ynenitrile can be achieved through several methods. One common approach involves the reaction of an appropriate alkyne with a nitrile source under specific conditions. For instance, the reaction of a haloalkyne with a cyanide ion in the presence of a suitable catalyst can yield the desired nitrile compound . Another method involves the dehydration of primary amides using reagents such as thionyl chloride or phosphorus pentoxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Oct-7-EN-5-ynenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Oct-7-EN-5-ynenitrile involves its interaction with various molecular targets through its alkyne and nitrile groups. The nitrile group can form hydrogen bonds and coordinate with metal ions, while the alkyne group can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Properties

CAS No.

820964-75-8

Molecular Formula

C8H9N

Molecular Weight

119.16 g/mol

IUPAC Name

oct-7-en-5-ynenitrile

InChI

InChI=1S/C8H9N/c1-2-3-4-5-6-7-8-9/h2H,1,5-7H2

InChI Key

QUSBOLAAMMLMKH-UHFFFAOYSA-N

Canonical SMILES

C=CC#CCCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.